Lorglumide
Overview
Description
Lorglumide (also known as CR-1409) is a drug that inhibits gastrointestinal motility and reduces gastric secretions . It acts as a cholecystokinin antagonist, with fairly high selectivity for the CCK A subtype . It has been suggested as a potential treatment for a variety of gastrointestinal problems including stomach ulcers, irritable bowel syndrome, dyspepsia, constipation, and pancreatitis, as well as some forms of cancer .
Molecular Structure Analysis
The molecular formula of Lorglumide is C22H32Cl2N2O4 . The structure does not specify stereochemistry and represents the mixture . The exact mass is 458.1739 and the molecular weight is 459.4 .
Physical And Chemical Properties Analysis
Lorglumide is a solid substance . It is soluble in water to 100 mM . The CAS Number is 1021868-76-7 .
Scientific Research Applications
Effects on Pancreatic Growth and Enzyme Composition
Lorglumide, a potent cholecystokinin (CCK) receptor blocker, has been studied for its impact on pancreatic growth and enzyme composition. Research by Takács et al. (1990) demonstrated that lorglumide significantly decreased pancreatic weight, content of soluble protein, trypsinogen, and chymotrypsinogen, indicating its inhibitory effect on both the trophic effects of exogenous CCK and the effects of endogenous CCK released by food (Takács et al., 1990).
Impact on Pancreatic Secretion and Growth
Another study by Scarpignato et al. (1989) found that lorglumide effectively antagonized pancreatic secretion and growth induced by caerulein and bombesin in rats, highlighting its selective antagonism of CCK-receptors in the pancreas (Scarpignato et al., 1989).
Role in Prostate Cancer Imaging
Lorglumide has shown promise in prostate cancer imaging due to its ability to bind specifically to the cholecystokinin-A receptor (CCKRA), highly expressed in PC3 prostate carcinoma cells. Sturzu et al. (2012) demonstrated that lorglumide conjugates could preferentially target and stain PC3 cells, offering potential as prostate-cancer-specific markers (Sturzu et al., 2012).
Effects on Gastric Acid Secretion
Research by van de Brug et al. (1990) showed that lorglumide could almost abolish gastric acid secretion stimulated by gastrin in rats, indicating its potential role in modulating gastric acid secretion mechanisms (van de Brug et al., 1990).
Pharmacokinetic Studies
Lorglumide has also been the subject of pharmacokinetic studies to understand its behavior in biological systems. Sharma et al. (2012) developed and validated a sensitive assay method for estimating lorglumide in mouse plasma, facilitating the study of its pharmacokinetics and aiding in the development of lorglumide-based treatments (Sharma et al., 2012).
Future Directions
properties
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKOTSCYBBDIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046961 | |
Record name | Lorglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lorglumide | |
CAS RN |
97964-56-2 | |
Record name | Lorglumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97964-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorglumide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097964562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lorglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LORGLUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAD1UQ73BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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